2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 2-(4-bromophenyl)-5-methyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine. This nomenclature follows established IUPAC conventions for naming heterocyclic compounds, specifically indicating the presence of a brominated phenyl substituent at the 2-position of the oxazolo ring system and a methyl group at the 5-position of the tetrahydropyridine portion. The Chemical Abstracts Service registry number for this compound is officially recorded as 1017781-96-2, which serves as the primary identifier in chemical databases worldwide.
The registry system maintained by Chemical Abstracts Service provides unique numerical identifiers for chemical substances, ensuring precise identification across different nomenclature systems and databases. This particular CAS number corresponds exclusively to the free base form of the compound, distinguishing it from salt forms such as the hydrochloride derivative, which carries a separate CAS registry number of 1187932-71-3. The systematic approach to chemical identification through CAS numbers facilitates accurate communication among researchers, regulatory agencies, and commercial suppliers operating in various international markets.
Alternative systematic names documented in chemical databases include variations in bracketing conventions and positional numbering systems. Some databases reference the compound using alternative ring numbering schemes or different approaches to indicating the fused ring system architecture. These variations arise from different interpretational approaches to IUPAC naming rules and historical precedents established in earlier chemical literature.
The Simplified Molecular Input Line Entry System representation for this compound is recorded as CN1CCC2=C(C1)N=C(C3=CC=C(C=C3)Br)O2, providing a linear notation that enables computer-based structure searching and molecular modeling applications. This SMILES notation serves as a standardized method for representing molecular structure in digital formats, facilitating automated chemical information processing and database searching capabilities.
Molecular Formula and Weight Analysis
The molecular formula for this compound is established as C₁₃H₁₃BrN₂O, indicating the presence of thirteen carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This elemental composition reflects the compound's structural complexity as a substituted heterocyclic system incorporating both aromatic and saturated ring components.
Molecular weight calculations for this compound demonstrate slight variations across different sources due to differences in atomic weight precision and rounding conventions. The most frequently cited molecular weight values range from 293.15 grams per mole to 293.1625 grams per mole, with commercial suppliers typically reporting 293.16 grams per mole as a standardized value for practical applications.
The molecular composition analysis reveals several important structural characteristics that influence the compound's physical and chemical properties. The presence of bromine contributes significantly to the overall molecular weight, representing approximately 27.3 percent of the total molecular mass. The nitrogen-to-carbon ratio of 2:13 indicates moderate nitrogen content typical of heterocyclic pharmaceutical intermediates, while the single oxygen atom integrated into the oxazole ring system provides specific electronic and steric characteristics that influence molecular behavior.
Computational chemistry data derived from molecular modeling studies indicates a topological polar surface area of 29.27 square angstroms, suggesting moderate polarity characteristics that influence solubility and membrane permeability properties. The calculated logarithm of the partition coefficient is reported as 3.092, indicating lipophilic characteristics that may influence biological activity and pharmacokinetic behavior in research applications.
The molecular architecture incorporates three hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflecting the electronic distribution within the heterocyclic ring systems and the brominated aromatic substituent. These hydrogen bonding characteristics influence intermolecular interactions and crystal packing arrangements in solid-state forms of the compound.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXRYVDXOZZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735521 | |
| Record name | 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-96-2 | |
| Record name | 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound features a tetrahydrooxazolo ring fused to a pyridine system, with a bromine atom at the para position of the phenyl group. The molecular formula is and it has a molecular weight of approximately 293.16 g/mol .
The unique structure of this compound suggests interesting chemical reactivity and biological interactions. Its synthesis can be achieved through various methods, including microwave-assisted techniques which enhance reaction rates compared to conventional methods .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Research has focused on its potential therapeutic effects against various conditions:
- Antimicrobial Activity : Compounds similar to this have shown antimicrobial properties. For instance, derivatives containing bromophenyl groups have been evaluated for their efficacy against bacteria such as E. coli and S. aureus. In studies, compounds with similar structures demonstrated varying degrees of antibacterial activity .
- Anticancer Potential : The compound's structural features may confer anticancer properties. Similar heterocycles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.
- Anti-inflammatory Effects : Research into related compounds has revealed anti-inflammatory properties, suggesting that this compound may also exhibit similar effects through modulation of inflammatory pathways .
Research Findings
A detailed analysis of the biological activities associated with this compound includes:
Case Studies
- Antibacterial Screening : A study screened several synthesized derivatives for antibacterial activity using standard methods against common pathogens. The results indicated that certain derivatives exhibited significant zones of inhibition compared to control groups .
- Anticancer Evaluation : In vitro studies on cell lines treated with derivatives of this compound showed reduced viability and increased apoptosis markers in specific cancer types, warranting further exploration into its mechanism of action.
Scientific Research Applications
Pharmacological Potential
Preliminary studies indicate that 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine exhibits significant biological activity. It has been investigated for its potential therapeutic effects against various conditions:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Initial findings indicate that it may possess antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.
- Neurological Applications : Given its structural similarity to known neuroactive compounds, it may have implications in treating neurological disorders.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing appropriate precursors to facilitate cyclization reactions that lead to the formation of the oxazolo and pyridine rings.
- Bromination Reactions : The introduction of the bromine atom can be achieved through electrophilic bromination techniques on suitable phenolic compounds.
Reactivity and Functionalization
The presence of functional groups in this compound allows for further derivatization. Potential reactions include:
- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles to create derivatives with altered biological activities.
- Functional Group Modifications : The methyl group and other substituents can be modified to enhance solubility or selectivity towards specific biological targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell growth in various cancer cell lines with IC50 values indicating potency. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations. |
| Study C | Neuropharmacology | Suggested modulation of neurotransmitter levels in animal models, indicating potential for treating depression or anxiety disorders. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives
Example Compound : 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Structural Differences: Core: Pyrazoline (5-membered dihydropyrazole) fused to a tetrahydroindole system vs. oxazolo-pyridine bicyclic system. Functional Groups: Contains a thioamide (C=S) and ketone (C=O), absent in the target compound.
- Physicochemical Properties :
Piperidinyl-Substituted Oxazolo[4,5-b]pyridines
Example Compound : 2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine ()
- Structural Differences :
- Oxazole-pyridine fusion at [4,5-b] vs. [4,5-C] in the target compound.
- Substituents: A bulky piperidinyl-ethyl group at position 2 vs. the 4-bromophenyl group.
- Synthesis and Applications :
Imidazo[4,5-c]pyridine-Based Pharmaceuticals ()
Example Compounds : Losartan, PD123177, and L158809
- Structural Differences :
- Core: Imidazo[4,5-c]pyridine vs. oxazolo[4,5-C]pyridine.
- Substitutents: Bioactive groups like tetrazoles (losartan) or diphenylacetyl (PD123177) vs. bromophenyl/methyl in the target compound.
- Functional Implications :
- Imidazole rings (basic N) vs. oxazole (electron-rich O) alter electronic profiles and receptor interactions.
- Tetrazole groups in angiotensin II receptor antagonists improve solubility and binding affinity, whereas the bromophenyl group in the target compound may prioritize halogen-bonding interactions .
Critical Analysis of Structural and Functional Divergences
- Steric and Solubility Factors : The 5-methyl group enhances steric hindrance, possibly stabilizing the compound against metabolic degradation, while the absence of polar groups (e.g., tetrazole) may reduce aqueous solubility .
- Synthetic Accessibility: highlights organometallic zinc-amine base reactions for imidazopyridines, suggesting alternative routes for oxazolo derivatives that remain unexplored in the provided literature .
Preparation Methods
Cyclization to Form the Oxazolo[4,5-c]pyridine Core
- The key step involves intramolecular cyclization of precursors containing amino and hydroxyl groups to form the oxazolo ring fused to a pyridine.
- Typical starting materials include 2-aminopyridines or pyridine derivatives bearing hydroxyl or amino substituents.
- Cyclization is often induced by acid catalysis or under dehydrating conditions to close the oxazolo ring.
Introduction of the 4-Bromophenyl Group
- The 4-bromophenyl substituent is commonly introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling.
- A brominated phenyl precursor (e.g., 4-bromobenzaldehyde or 4-bromophenylboronic acid) is reacted with the heterocyclic intermediate.
- Palladium-catalyzed coupling reactions are preferred for regioselective and efficient introduction of the bromophenyl group.
Methylation at the 5-Position
- The methyl group at the 5-position can be installed via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.
- Alternatively, methyl-substituted starting materials can be used to build the core with the methyl group already in place.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Condensation of 2-aminopyridine derivative with 4-bromobenzaldehyde under acidic conditions | Formation of Schiff base intermediate |
| 2 | Cyclization via intramolecular nucleophilic attack, acid catalysis | Formation of oxazolo[4,5-c]pyridine core |
| 3 | Methylation using methyl iodide and base | Introduction of 5-methyl substituent |
| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound |
This route aligns with common heterocyclic synthesis strategies and is supported by analogous procedures found in patent literature and chemical databases.
Research Findings and Optimization Notes
- Acidic conditions favor efficient cyclization but require careful control to avoid side reactions.
- Palladium-catalyzed cross-coupling reactions provide high regioselectivity and yield for bromophenyl introduction.
- The choice of solvent (e.g., DMF, toluene) and temperature significantly affects reaction rates and product purity.
- Methylation steps require stoichiometric control to prevent over-alkylation or side reactions.
- Purification techniques such as column chromatography and recrystallization are essential for isolating the target compound with high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization catalyst | Acid (HCl, p-TsOH) | Promotes ring closure |
| Coupling catalyst | Pd(PPh3)4 or Pd(OAc)2 with ligands | For bromophenyl group introduction |
| Methylation reagent | Methyl iodide, methyl sulfate | Alkylation at 5-position |
| Solvent | DMF, DMSO, toluene | Depends on step |
| Temperature | 50–120 °C | Controlled to optimize yield |
| Purification method | Column chromatography, recrystallization | Ensures product purity |
Q & A
Q. Example Workflow :
- Condensation of 4-bromophenyl acetamide derivatives with α,β-unsaturated ketones.
- Intramolecular cyclization under acidic or thermal conditions to form the oxazole ring.
Which spectroscopic techniques are critical for characterizing the tetrahydrooxazolo ring system?
Level: Basic
Answer:
X-ray crystallography : Resolves stereochemistry and ring conformation. For example, monoclinic crystal systems (e.g., P21/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 21.871 Å |
| b | 9.209 Å |
| c | 10.552 Å |
| β | 90.37° |
| V | 2125.4 ų |
| Z | 4 |
| Data from related structures confirm chair-like conformations in tetrahydro systems . |
NMR spectroscopy : H and C NMR distinguish equatorial vs. axial methyl groups via coupling constants and NOE effects .
How can molecular docking predict binding modes to viral polymerases?
Level: Advanced
Answer:
Target selection : Use viral RNA-dependent RNA polymerases (e.g., CSFV NS5B) as targets based on activity in imidazopyridine analogs like BPIP .
Docking parameters :
- Flexible ligand sampling with AutoDock Vina or Schrödinger.
- Include water molecules in the active site for H-bond interactions.
Validation : Compare results with X-ray binding modes of thiazolo-pyridine inhibitors (e.g., S4 subsite interactions in factor Xa) .
How do intramolecular S-O interactions in analogs inform conformational stability?
Level: Advanced
Answer:
In thiazolo-pyridines, close S-O contacts (2.8–3.0 Å) stabilize bioactive conformations via electrostatic affinity and orbital interactions. For oxazolo analogs:
Ab initio calculations : Optimize geometry at the MP2/cc-pVTZ level to assess energy profiles.
Mulliken analysis : Quantify charge transfer between heteroatoms (e.g., O in oxazole vs. S in thiazole) .
Implications : Restricted conformations enhance target binding by reducing entropic penalties .
What in vitro assays assess anticoagulant potential?
Level: Basic
Answer:
| Assay | Protocol | Reference Compound Data |
|---|---|---|
| Anti-fXa activity | Chromogenic substrate (S-2222) | IC₅₀ = 0.12 µM |
| Prothrombin Time (PT) | Human plasma + thromboplastin | PT prolongation >2x control |
| Bioavailability | Rat pharmacokinetics (oral dosing) | ~40% F |
How does the 4-bromophenyl moiety influence pharmacokinetics?
Level: Advanced
Answer:
- Lipophilicity : Bromine increases logP, enhancing membrane permeability but risking CYP450 inhibition.
- Metabolic stability : Deuteration at the phenyl ring or fluorination reduces oxidative metabolism (see BPIP analogs) .
- SAR studies : Compare with 4-fluorophenyl derivatives (lower logP, higher solubility) .
What computational methods resolve activity discrepancies?
Level: Advanced
Answer:
Molecular Dynamics (MD) : Simulate solvated ligand-target complexes to assess binding kinetics.
QSAR models : Corlate enzymatic IC₅₀ with cellular EC₅₀ using descriptors like polar surface area and H-bond donors .
Free energy perturbation : Calculate ΔΔG for mutations in resistant viral strains .
How do crystal packing features inform solubility?
Level: Basic
Answer:
Crystal packing in monoclinic systems (e.g., P21/c) reveals:
- Hydrophobic channels : Bromophenyl groups stack via π-π interactions, reducing aqueous solubility.
- Hydrogen bonds : Ethanol solvates in lattice improve crystallinity but not solubility .
Prediction : Use Mercury Software to calculate lattice energy and predict dissolution rates.
How to achieve regiospecific functionalization of the oxazolo ring?
Level: Advanced
Answer:
Electrophilic substitution : Nitration or halogenation at C-2/C-5 positions guided by DFT-calculated Fukui indices.
Cross-coupling : Suzuki-Miyaura reactions at the bromophenyl site retain oxazole integrity .
Enzymatic resolution : Lipases or esterases for chiral center introduction in tetrahydro derivatives .
How to mitigate oxidative degradation in analogs?
Level: Advanced
Answer:
Formulation : Use antioxidants (e.g., BHT) in solid dispersions or nanoemulsions .
Structural modification : Replace labile C-H bonds with deuterium or fluorine at oxidation-prone sites .
Accelerated stability testing : 40°C/75% RH for 3 months to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
